molecular formula C5H7N3O2 B12356946 4(1H)-Pyrimidinone, 2-amino-5-methoxy-(9CI)

4(1H)-Pyrimidinone, 2-amino-5-methoxy-(9CI)

Cat. No.: B12356946
M. Wt: 141.13 g/mol
InChI Key: DQURUDPDTAJYQY-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-amino-5-methoxy-(9CI) is a heterocyclic organic compound that features a pyrimidinone ring with amino and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-amino-5-methoxy-(9CI) typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization to form the pyrimidinone ring. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-amino-5-methoxy-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4(1H)-Pyrimidinone, 2-amino-5-methoxy-(9CI) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-amino-5-methoxy-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The methoxy and amino groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Pyrimidinone, 2-amino-5-methoxy-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino and methoxy groups on the pyrimidinone ring makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

2-imino-5-methoxy-5H-pyrimidin-4-one

InChI

InChI=1S/C5H7N3O2/c1-10-3-2-7-5(6)8-4(3)9/h2-3H,1H3,(H2,6,8,9)

InChI Key

DQURUDPDTAJYQY-UHFFFAOYSA-N

Canonical SMILES

COC1C=NC(=N)NC1=O

Origin of Product

United States

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